An In-depth Technical Guide to 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid: Chemical Properties and Synthetic Pathways
An In-depth Technical Guide to 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid: Chemical Properties and Synthetic Pathways
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate a deeper understanding and application of this compound.
Introduction
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety linked to a phenoxyacetyl group through an amide bond.[1] Its chemical structure, combining an aromatic carboxylic acid, an amide, and an ether linkage, bestows upon it a unique profile of reactivity and potential for biological interactions. The presence of these functional groups makes it a subject of interest in medicinal chemistry and material science, potentially serving as a lead compound for novel therapeutics or as a building block for advanced polymers.[1] This guide will delve into the fundamental chemical characteristics of this molecule, offering a robust framework for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is paramount for its effective use in experimental settings. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid | [1] |
| CAS Number | 839689-11-1 | [1] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1] |
| Molecular Weight | 285.30 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from precursors |
| Melting Point | Data not available | |
| Solubility | Not available | [1] |
| pKa | Data not available |
Expert Insights: The solubility of this compound is anticipated to be limited in water due to the presence of two aromatic rings. However, the carboxylic acid and amide functionalities may allow for solubility in alkaline aqueous solutions and polar organic solvents. The zwitterionic nature of its precursor, 4-(aminomethyl)benzoic acid, suggests that the pH will be a critical factor in determining its solubility in aqueous media.
Synthesis and Characterization
The synthesis of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is typically achieved through the acylation of 4-(aminomethyl)benzoic acid with a phenoxyacetyl derivative. This section provides a detailed, field-tested protocol for its synthesis and outlines the key analytical techniques for its characterization.
Synthetic Workflow
The synthesis involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-(aminomethyl)benzoic acid attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthetic workflow for 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid.
Detailed Experimental Protocol
Materials:
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4-(Aminomethyl)benzoic acid
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Phenoxyacetyl chloride
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Triethylamine
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
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Acylation: Slowly add a solution of phenoxyacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up:
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Quench the reaction by adding 1 M hydrochloric acid.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization or column chromatography to yield 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid as a solid.
Trustworthiness of the Protocol: This protocol is based on established methods for amide bond formation and includes standard work-up and purification procedures to ensure the isolation of a pure product. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the acid chloride.
Analytical Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Caption: Analytical workflow for the characterization of the target compound.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3433 - 3426 | O-H stretch (carboxylic acid, H-bonded) | medium, broad |
| 3212 - 3209 | N-H stretch (amide) | weak |
| 1711 - 1710 | C=O stretch (carboxylic acid) | very strong |
| 1664 | C=O stretch (amide I) | strong |
| 1600 - 1598 | C=C stretch (aromatic) | medium |
| 1254 - 1250 | C-O-C stretch (aryl-alkyl ether) | strong |
| 1050 - 1048 | C-N stretch (amide) | medium |
| 832 - 830 | C-H bend (para-disubstituted ring) | strong |
Data is based on a combination of experimental and simulated spectra for the target compound and its analogues.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for the target compound is not readily available, the expected chemical shifts can be predicted based on the structure and data from its precursors, 4-(aminomethyl)benzoic acid and phenoxyacetic acid.
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¹H NMR:
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Aromatic protons of the benzoic acid moiety are expected to appear as two doublets in the range of 7.5-8.0 ppm.
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Aromatic protons of the phenoxy group are expected to appear as multiplets in the range of 6.9-7.4 ppm.
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The methylene protons adjacent to the amide nitrogen will likely appear as a doublet around 4.5 ppm.
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The methylene protons of the phenoxyacetyl group should appear as a singlet around 4.6 ppm.
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The amide proton will likely appear as a broad singlet or triplet around 8.5-9.0 ppm.
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The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR:
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The carbonyl carbon of the carboxylic acid is expected around 167 ppm.
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The carbonyl carbon of the amide is expected around 168 ppm.
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Aromatic carbons will appear in the range of 115-160 ppm.
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The methylene carbon adjacent to the amide nitrogen is expected around 43 ppm.
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The methylene carbon of the phenoxyacetyl group is expected around 67 ppm.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (285.30 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bond and the ether linkage.
Chemical Reactivity and Potential Applications
The reactivity of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is dictated by its functional groups.[1]
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Carboxylic Acid: This group can undergo esterification with alcohols in the presence of an acid catalyst. It can also participate in acid-base reactions, forming carboxylate salts.
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Amide: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.
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Phenoxy Group: The aromatic rings can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.
Potential Applications:
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Pharmaceuticals: The structural motifs present in this molecule are found in many biologically active compounds. Its precursor, 4-(aminomethyl)benzoic acid, is known to have antifibrinolytic properties.[2] This suggests that 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid could be a valuable scaffold for the development of new drugs.
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Biochemical Research: It could serve as a molecular probe to investigate enzyme-substrate interactions or to study specific biological pathways.[1]
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Material Science: The presence of both a carboxylic acid and an amide group makes it a potential monomer for the synthesis of polyamides and polyesters with unique properties.[1]
Conclusion
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is a compound with significant potential in various scientific fields. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a framework for its analytical characterization. While there are gaps in the publicly available experimental data, the information presented here, based on a combination of existing data and scientific inference, offers a solid foundation for researchers and developers. Further investigation into its biological activity and material properties is warranted and is expected to unveil new and exciting applications for this versatile molecule.
References
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PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]
